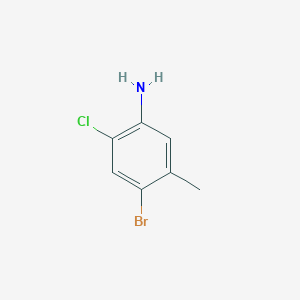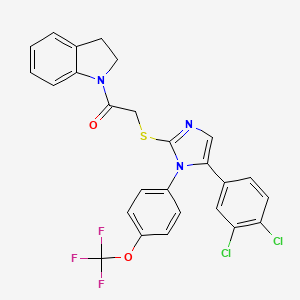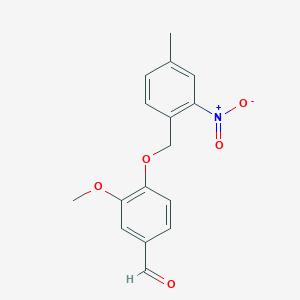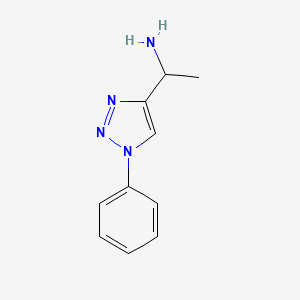![molecular formula C15H18N2O6 B2538808 Acide 3-[1-(3,4-diméthoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoïque CAS No. 1796929-88-8](/img/structure/B2538808.png)
Acide 3-[1-(3,4-diméthoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, an imidazolidinone ring, and a propanoic acid moiety
Applications De Recherche Scientifique
3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenylmethyl intermediate, which can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylpropanoic acid: Similar structure but lacks the imidazolidinone ring.
3,4-Dimethoxyphenethylamine: Contains a similar phenyl group but has an amine group instead of the propanoic acid moiety.
Uniqueness
The presence of the imidazolidinone ring in 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid makes it unique compared to other similar compounds. This ring structure can enhance the compound’s stability and specificity in binding to molecular targets, potentially leading to more effective therapeutic applications .
Propriétés
IUPAC Name |
3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-11-5-3-9(7-12(11)23-2)8-17-14(20)10(16-15(17)21)4-6-13(18)19/h3,5,7,10H,4,6,8H2,1-2H3,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOWNQAVNTBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2538729.png)
![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)
![1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2538732.png)

![2-chloro-1-[3-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2538734.png)
![4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2538735.png)

![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2538738.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)
![1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole](/img/structure/B2538747.png)
